3,5-Dimethyl-1-bromo-adamantane
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Overview
Description
3,5-Dimethyl-1-bromo-adamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is known for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of memantine, a medication used to treat Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1-bromo-adamantane can be synthesized by heating 1,3-dimethyl adamantane with hydrobromic acid (HBr) in acetic acid (AcOH) at 50-55°C for 12 hours . This method ensures the bromination of the adamantane structure at the desired positions.
Industrial Production Methods: An improved industrial process involves the use of sodium hydrosulfite in dichloromethane (MDC) at 25-30°C, followed by cooling the reaction mixture to 5°C . This method enhances the yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-bromo-adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form 3,5-dimethyladamantan-1-ol using molecular oxygen in the presence of cobalt salts.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Molecular oxygen with N-hydroxyphthalimide and cobalt salts at elevated temperatures.
Major Products:
Substitution: 3,5-Dimethyl-1-methoxy-adamantane.
Oxidation: 3,5-Dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.
Scientific Research Applications
3,5-Dimethyl-1-bromo-adamantane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential in modifying biological molecules and studying protein interactions.
Industry: Utilized in the development of high-energy fuels and thermally stable polymers.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-bromo-adamantane primarily involves its role as an intermediate in chemical reactions. In the synthesis of memantine, the bromine atom is substituted with an amino group, resulting in the formation of 1-amino-3,5-dimethyladamantane. This compound acts as an NMDA receptor antagonist, blocking the excessive activity of glutamate, which is believed to contribute to the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
- 1,3-Dimethyladamantane
- 2-Bromoadamantane
Comparison: 3,5-Dimethyl-1-bromo-adamantane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. Its structure allows for targeted modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials .
Properties
Molecular Formula |
C12H19Br |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
(3S,5R)-1-bromo-3,5-dimethyladamantane |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/t9?,10-,11+,12? |
InChI Key |
QUCXLVDIVQWYJR-WSVSKBAQSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)Br)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C |
Origin of Product |
United States |
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